2-methoxy-4-{2-[(1-naphthyloxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate
Description
2-methoxy-4-{2-[(1-naphthyloxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate is a complex organic compound with a molecular formula of C28H22N2O7 and a molecular weight of 498.5 g/mol. This compound features a unique structure that includes a naphthalene ring, a benzodioxole ring, and a hydrazinylidene moiety, making it an interesting subject for various scientific studies.
Properties
Molecular Formula |
C28H22N2O7 |
|---|---|
Molecular Weight |
498.5g/mol |
IUPAC Name |
[2-methoxy-4-[(Z)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C28H22N2O7/c1-33-25-13-18(9-11-24(25)37-28(32)20-10-12-23-26(14-20)36-17-35-23)15-29-30-27(31)16-34-22-8-4-6-19-5-2-3-7-21(19)22/h2-15H,16-17H2,1H3,(H,30,31)/b29-15- |
InChI Key |
MJYBHOKZPBLKFR-FDVSRXAVSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC5=C(C=C4)OCO5 |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)COC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-{2-[(1-naphthyloxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the use of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, which are known for their high regioselectivity and excellent yields . The reaction conditions typically include the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions: [2-meth
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
